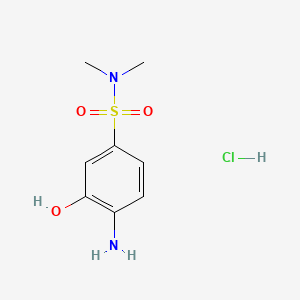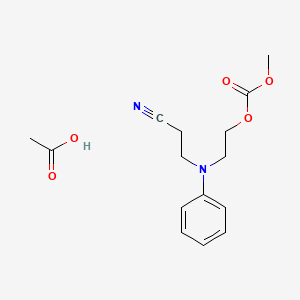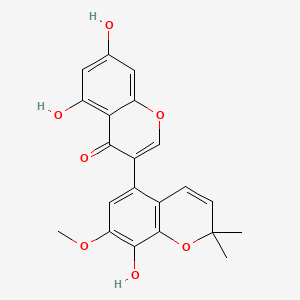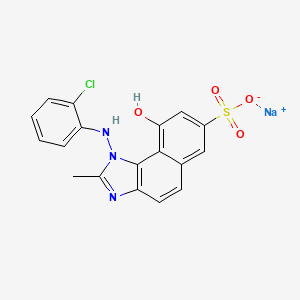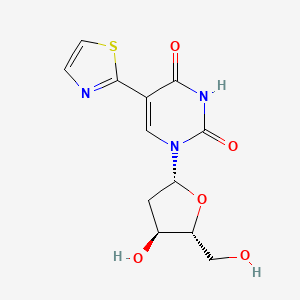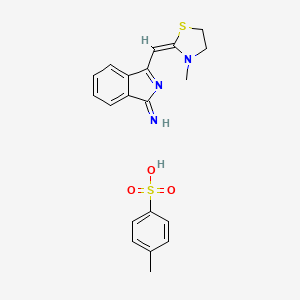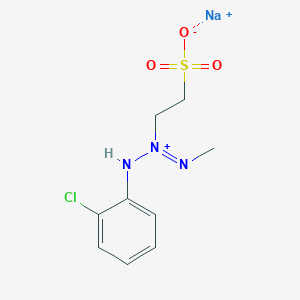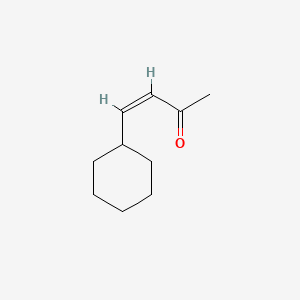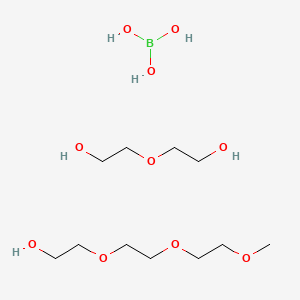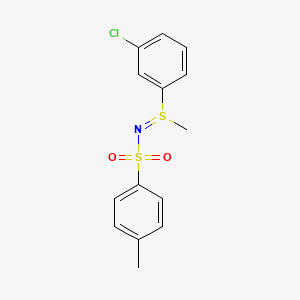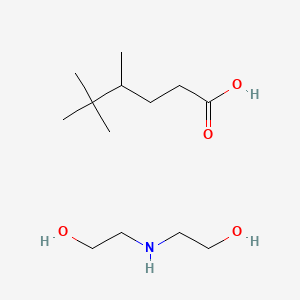
Sodium 3-(((ethyl((ethylamino)thioxomethyl)amino)thioxomethyl)thio)propanesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-(((ethyl((ethylamino)thioxomethyl)amino)thioxomethyl)thio)propanesulphonate is a complex organic compound with a unique structure that includes multiple thio and amino groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-(((ethyl((ethylamino)thioxomethyl)amino)thioxomethyl)thio)propanesulphonate typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to maintain the necessary conditions. The process may include purification steps to remove any impurities and ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 3-(((ethyl((ethylamino)thioxomethyl)amino)thioxomethyl)thio)propanesulphonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or other reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids or bases to facilitate substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides, while reduction may yield thiols. Substitution reactions can result in a wide range of products depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Sodium 3-(((ethyl((ethylamino)thioxomethyl)amino)thioxomethyl)thio)propanesulphonate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.
Biology: The compound may be used in studies involving enzyme interactions and protein modifications.
Medicine: Research may explore its potential therapeutic effects or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Sodium 3-(((ethyl((ethylamino)thioxomethyl)amino)thioxomethyl)thio)propanesulphonate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s thio and amino groups may play a crucial role in these interactions, affecting various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 3-(((methyl((methylamino)thioxomethyl)amino)thioxomethyl)thio)propanesulphonate
- Sodium 3-(((propyl((propylamino)thioxomethyl)amino)thioxomethyl)thio)propanesulphonate
Uniqueness
Sodium 3-(((ethyl((ethylamino)thioxomethyl)amino)thioxomethyl)thio)propanesulphonate is unique due to its specific structure, which includes multiple thio and amino groups. This structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
94134-70-0 |
|---|---|
Fórmula molecular |
C9H17N2NaO3S4 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
sodium;3-[ethyl(ethylcarbamothioyl)carbamothioyl]sulfanylpropane-1-sulfonate |
InChI |
InChI=1S/C9H18N2O3S4.Na/c1-3-10-8(15)11(4-2)9(16)17-6-5-7-18(12,13)14;/h3-7H2,1-2H3,(H,10,15)(H,12,13,14);/q;+1/p-1 |
Clave InChI |
HVUSVXAJKWEJGA-UHFFFAOYSA-M |
SMILES canónico |
CCNC(=S)N(CC)C(=S)SCCCS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


